molecular formula C13H10INO B1392264 5-(4-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-52-8

5-(4-Iodobenzoyl)-2-methylpyridine

Cat. No. B1392264
M. Wt: 323.13 g/mol
InChI Key: NUIZZVQRBFDNGU-UHFFFAOYSA-N
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Description

“5-(4-Iodobenzoyl)-2-methylpyridine” is likely an organic compound consisting of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted at the 2nd position with a methyl group (-CH3), and at the 5th position with a 4-iodobenzoyl group. The 4-iodobenzoyl group consists of a benzene ring substituted with an iodine atom at the 4th position and a carbonyl group (-C=O) at the 1st position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 4-iodobenzoyl chloride or a similar acylating agent . This is a type of Friedel-Crafts acylation, a common method for attaching acyl groups to aromatic rings .


Molecular Structure Analysis

The molecular structure of “5-(4-Iodobenzoyl)-2-methylpyridine” would be characterized by the presence of the pyridine and benzene rings, both of which are aromatic and contribute to the compound’s stability. The iodine atom on the benzene ring is a heavy halogen that may influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an aromatic compound, “5-(4-Iodobenzoyl)-2-methylpyridine” could participate in various types of reactions characteristic of aromatic compounds, such as electrophilic aromatic substitution. The presence of the iodine atom might make the compound susceptible to halogen exchange reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Iodobenzoyl)-2-methylpyridine” would be influenced by its molecular structure. The presence of the iodine atom might increase the compound’s molecular weight and could influence its boiling and melting points .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with functionalities similar to "5-(4-Iodobenzoyl)-2-methylpyridine" are often involved in the synthesis of complex molecules, where the pyridine moiety and the iodobenzoyl group play crucial roles in reaction mechanisms. For instance, the synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions has been reported, demonstrating the utility of pyridine derivatives in forming complex cyclic structures and their potential in binding metal ions (Hayvalı et al., 2003).

Catalytic Applications

  • Pyridine derivatives are known for their catalytic applications, particularly in cross-coupling reactions that are fundamental in organic synthesis. Studies on the catalytic activity of nickel(II) Schiff base complexes in Kumada–Corriu cross-coupling reactions highlight the importance of pyridine-based ligands in facilitating these reactions, potentially applicable to iodobenzoyl-substituted pyridines (Kuchtanin et al., 2016).

Material Science and Liquid Crystalline Properties

  • The structural characteristics of pyridine derivatives make them suitable for the development of liquid crystalline materials. Research on the preparation of discotic metallomesogens based on phenacylpyridines showing room temperature columnar phases elucidates the potential of pyridine derivatives in forming ordered structures useful in material science applications (Jung et al., 2009).

Molecular Interaction Studies

  • The detailed analysis of molecular interactions, including hydrogen bonding and π-π stacking, is crucial in understanding the properties of complex molecules. Studies on hydrogen-bonded supramolecular associations in organic acid–base salts assembled from pyridine derivatives provide insights into the role of these interactions in determining the structural and functional properties of materials (Khalib et al., 2014).

Future Directions

The study of “5-(4-Iodobenzoyl)-2-methylpyridine” and similar compounds could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

(4-iodophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIZZVQRBFDNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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